molecular formula C11H10O2 B14275140 3-Methoxy-2-methyl-1H-inden-1-one CAS No. 154374-71-7

3-Methoxy-2-methyl-1H-inden-1-one

Cat. No.: B14275140
CAS No.: 154374-71-7
M. Wt: 174.20 g/mol
InChI Key: IJEOYANBTCCPRB-UHFFFAOYSA-N
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Description

3-Methoxy-2-methyl-1H-inden-1-one is an organic compound belonging to the indene family It is characterized by a methoxy group (-OCH3) and a methyl group (-CH3) attached to the indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-methyl-1H-inden-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of methoxy-substituted benzylideneacetone derivatives, which undergo cyclization in the presence of acidic or basic catalysts. The reaction conditions often involve heating the reaction mixture to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-methyl-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

3-Methoxy-2-methyl-1H-inden-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-methyl-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-phenyl-1H-indene: Similar structure but with a phenyl group instead of a methoxy group.

    5-Methoxy-2-methyl-1H-indole: Contains an indole ring system with a methoxy and methyl group.

Uniqueness

3-Methoxy-2-methyl-1H-inden-1-one is unique due to its specific substitution pattern on the indene ring, which imparts distinct chemical and biological properties. Its methoxy group enhances its reactivity and potential for various applications compared to similar compounds.

Properties

CAS No.

154374-71-7

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

3-methoxy-2-methylinden-1-one

InChI

InChI=1S/C11H10O2/c1-7-10(12)8-5-3-4-6-9(8)11(7)13-2/h3-6H,1-2H3

InChI Key

IJEOYANBTCCPRB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C1=O)OC

Origin of Product

United States

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